Sibiricin

描述

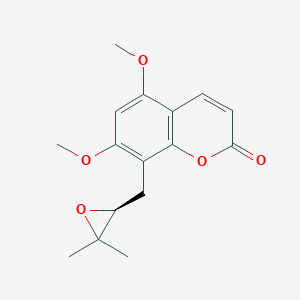

8-[[(2S)-3,3-Dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one is a natural product found in Murraya paniculata, Merrillia caloxylon, and Murraya alata with data available.

作用机制

Target of Action

Sibiricin is a bioactive isoquinoline alkaloid It is structurally related to other isoquinoline alkaloids such as ochrobirine and ochotensine , which are known to interact with various receptors and enzymes in the body.

Mode of Action

Isoquinoline alkaloids, to which this compound belongs, are known to interact with various receptors and enzymes, influencing numerous biochemical processes

Biochemical Pathways

Isoquinoline alkaloids, in general, are known to influence a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cellular metabolism

Result of Action

As an isoquinoline alkaloid, it may share some of the biological activities observed in this class of compounds, such as anti-inflammatory, antioxidant, and neuroprotective effects . .

生化分析

Biochemical Properties

The biochemical properties of Sibiricin are not well-studied yet. As an isoquinoline alkaloid, it may interact with various enzymes, proteins, and other biomolecules. Isoquinoline alkaloids are known to interact with a wide range of biological targets, including enzymes and receptors, influencing various biochemical reactions .

Molecular Mechanism

Isoquinoline alkaloids often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Isoquinoline alkaloids are often involved in various metabolic pathways, interacting with enzymes and cofactors .

生物活性

Sibiricin is a bioactive compound derived from Polygonatum sibiricum, a plant known for its traditional medicinal uses in various cultures, particularly in East Asia. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is classified as a coumarin derivative and has been isolated from the leaves of Murraya gleinei alongside other compounds such as phebalosin and various flavonoids . The compound has drawn interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-acetylcholinesterase effects.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that extracts from Polygonatum sibiricum show strong scavenging abilities against free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The dichloromethane extract of Polygonatum sibiricum demonstrated the highest antioxidant activity in assays such as DPPH and ABTS .

| Extract Type | DPPH IC50 (μg/mL) | ABTS IC50 (μg/mL) | FRAP (mmol FeSO4/g) |

|---|---|---|---|

| Dichloromethane | 18.84 ± 1.80 | 22.34 ± 1.66 | 0.45 ± 0.02 |

| Ethyl Acetate | 32.60 ± 5.27 | 34.00 ± 2.00 | 0.30 ± 0.01 |

2. Anti-Inflammatory Activity

This compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (TNF-α, IL-6) in macrophage models . The compound's efficacy in reducing inflammation suggests potential applications in treating inflammatory diseases.

| Inflammatory Mediator | Inhibition (%) at 50 μM |

|---|---|

| Nitric Oxide (NO) | 75% |

| TNF-α | 70% |

| IL-6 | 65% |

3. Anti-Acetylcholinesterase Activity

The inhibition of acetylcholinesterase (AChE) is crucial for the management of Alzheimer's disease and other cognitive disorders. This compound has demonstrated potent AChE inhibitory activity with an IC50 value significantly lower than that of standard inhibitors like chlorogenic acid .

| Compound | IC50 (μM) |

|---|---|

| This compound | 23.13 ± 3.15 |

| Scopoletin | 32.35 ± 2.05 |

| Rutin | 33.09 ± 5.43 |

| Chlorogenic Acid | 68.23 ± 2.90 |

The mechanisms underlying the biological activities of this compound include:

- Radical Scavenging : The ability to donate electrons to free radicals, thereby neutralizing them.

- Enzyme Inhibition : Binding to active sites of enzymes like AChE to prevent substrate hydrolysis.

- Cytokine Modulation : Reducing the expression and release of pro-inflammatory cytokines through inhibition of signaling pathways involved in inflammation.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- A study conducted on RAW264.7 macrophages indicated that this compound significantly reduced LPS-induced NO production, demonstrating its anti-inflammatory potential .

- Another investigation revealed that this compound's antioxidant properties could be harnessed for developing natural supplements aimed at combating oxidative stress-related diseases .

科学研究应用

Pharmacological Applications

Sibiricin has been studied for several potential therapeutic effects:

- Antitumor Properties : Preliminary studies suggest that this compound exhibits significant antitumor activity, similar to other compounds in its class. It may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by modulating key signaling pathways such as NF-κB and COX-2 . This suggests potential applications in treating inflammatory diseases.

- Neuroprotective Effects : this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's applications:

- Antidiabetic Activity : A study identified this compound among other natural compounds with potential PPARγ agonist activity. This suggests that it could enhance insulin-stimulated glucose uptake, providing a basis for further research into its use as an antidiabetic agent .

- Antioxidant Properties : Investigations into the antioxidant capabilities of this compound revealed its potential to scavenge free radicals and mitigate oxidative stress, which is linked to various chronic diseases .

- Phytochemical Analysis : A comprehensive review of the phytochemical constituents of Murraya paniculata highlighted the presence of this compound and related compounds, emphasizing their pharmacological significance across various therapeutic areas including anti-cancer and anti-inflammatory applications .

Data Summary Table

属性

IUPAC Name |

8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-16(2)13(21-16)7-10-12(19-4)8-11(18-3)9-5-6-14(17)20-15(9)10/h5-6,8,13H,7H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEQXGRDVIMHFZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the absolute configuration of Sibiricin and how was it determined?

A1: The absolute configuration of (-)-Sibiricin has been established through its chemical correlation with Omphamurin. Researchers determined the absolute configuration of Omphamurin at the C-2' position to be S using Horeau's method. This information, combined with chemical correlation studies, allowed for the determination of the absolute stereochemistry of (-)-Sibiricin. [, ]

Q2: What other prenylcoumarins have been isolated from Murraya paniculata var. omphalocarpa?

A2: In addition to this compound, researchers identified several other prenylcoumarins in Murraya paniculata var. omphalocarpa. These include:

Q3: Where can I find more information about the structural characterization of this compound?

A3: While the provided abstracts [, ] focus on the isolation and absolute configuration determination of this compound, a deeper exploration of its structural characterization can be found in the research on Seseli sibiricum. This plant species is where this compound was initially discovered and characterized. [] This research likely contains details on the compound's molecular formula, weight, and spectroscopic data.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。